molecular formula C14H21N3S B1419922 N'-(6-ethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine CAS No. 1177314-34-9

N'-(6-ethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Cat. No. B1419922
M. Wt: 263.4 g/mol
InChI Key: BJXFOJTUSBBQBK-UHFFFAOYSA-N
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Description

N'-(6-ethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine, commonly known as EtdMA, is a fluorescent dye that has been extensively used in scientific research for various applications. It is a derivative of benzothiazole and is synthesized through a series of chemical reactions.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Biologically Active Derivatives

    The synthesis of N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines and 6-substituted-N-(4,5-dihydro1H-imidazol-2-yl)-1,3-benzothiazol-2-amines, which involve reactions of substituted 2-aminobenzothiazoles with various agents, has been reported. These compounds were characterized by elemental analysis, IR spectra, and 1 H NMR spectral studies (Chaudhary et al., 2011).

  • Structural Confirmation through Spectral Analysis

    N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, a related compound, was synthesized and its structure confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis (Asiri & Khan, 2010).

Biological and Chemical Applications

  • Antibacterial and Entomological Activities

    The synthesized benzothiazole derivatives exhibited potent antibacterial and entomological (antifeedant, acaricidal, contact toxicity, and stomach toxicity) activities (Chaudhary et al., 2011).

  • Antimicrobial and Antifungal Activities

    Schiff bases derived from 3,4-dimethoxybenzaldehyde, including compounds related to N'-(6-ethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine, showed antimicrobial and antifungal activities (Khalaji et al., 2013).

  • Corrosion Inhibition in Steel

    Benzothiazole derivatives were studied for their effect in inhibiting corrosion against steel in an acidic solution. These inhibitors showed high stability and efficiency, suggesting their potential application in corrosion prevention (Hu et al., 2016).

Catalytic and Chemical Properties

  • Catalytic Activity in Oxidation Reactions

    Cobalt and Manganese complexes of novel Schiff bases demonstrated effective catalytic properties, particularly in the oxidation of styrene, suggesting potential applications in catalysis (Bal & Bal, 2014).

  • Electrochemical Oxidation of Diamines

    Research on the electrochemical oxidation of cyclic and open-chain diamines, including compounds structurally similar to N'-(6-ethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine, explored the formation of cyclic hydrazine derivatives, revealing insights into the electrochemical behavior of these compounds (Fuchigami et al., 1980).

properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3S/c1-4-11-6-7-12-13(10-11)18-14(16-12)15-8-5-9-17(2)3/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXFOJTUSBBQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(6-ethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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